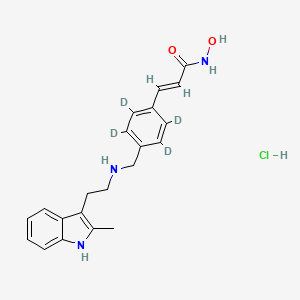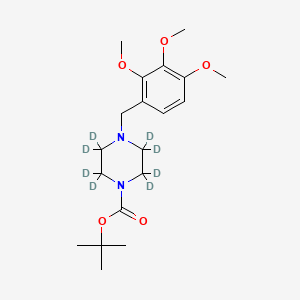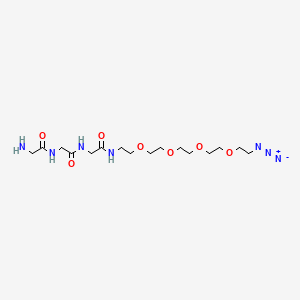
Topoisomerase II inhibitor 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II inhibitor 10 is a compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to DNA damage and cell death. This makes it a potential candidate for anti-cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Topoisomerase II inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA processes.
Biology: Helps in understanding the role of topoisomerase II in cellular functions and its implications in cancer biology.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce DNA damage and cell death in cancer cells.
Industry: Used in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Wirkmechanismus
Topoisomerase II inhibitor 10 exerts its effects by binding to the DNA-topoisomerase II complex, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include etoposide, teniposide, and doxorubicin. These compounds also target DNA topoisomerase II and are used in cancer therapy .
Uniqueness
Topoisomerase II inhibitor 10 is unique in its specific binding affinity and the type of DNA damage it induces. Unlike some other inhibitors, it may have a different toxicity profile and effectiveness against certain cancer types .
Eigenschaften
Molekularformel |
C27H20N6O7S |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
4-[[2-[3-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-6-oxo-[1,2,4]triazolo[3,4-a]phthalazin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H20N6O7S/c34-21(28-17-9-5-15(6-10-17)25(37)38)13-32-24(36)20-4-2-1-3-19(20)23-30-31-27(33(23)32)41-14-22(35)29-18-11-7-16(8-12-18)26(39)40/h1-12H,13-14H2,(H,28,34)(H,29,35)(H,37,38)(H,39,40) |
InChI-Schlüssel |
QTSPXXBYQHQWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)O)SCC(=O)NC5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


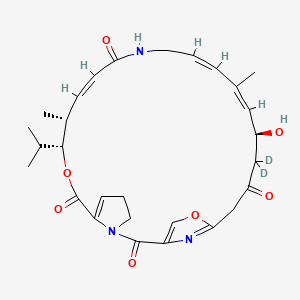

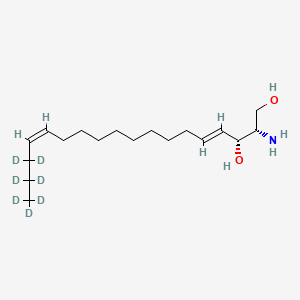
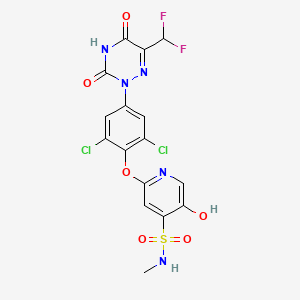

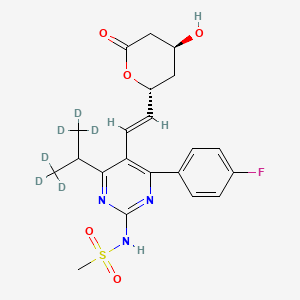
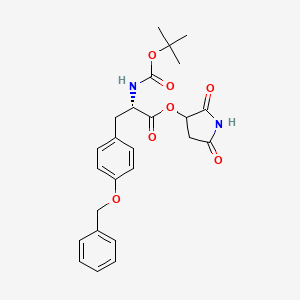
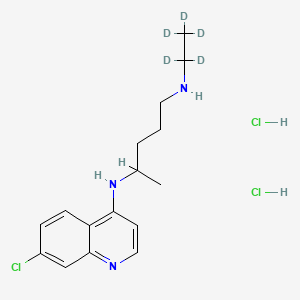

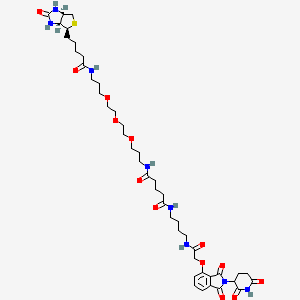
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
